Chelerythrine

Descripción general

Descripción

La chelerythrina es un alcaloide benzofenantridínico que se encuentra en plantas como Chelidonium majus (celidonia mayor), Zanthoxylum clava-herculis y Zanthoxylum rhoifolium . Es conocida por su potente, selectiva e inhibición permeable a las células de la proteína quinasa C in vitro . La chelerythrina también exhibe propiedades antibacterianas, anticancerígenas y otras farmacológicas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La chelerythrina se puede sintetizar mediante varios métodos. Un enfoque común implica la extracción y purificación de fuentes vegetales como Macleaya cordata utilizando cromatografía de contracorriente de alta velocidad . El sistema de disolventes que se utiliza normalmente es la solución acuosa de cloroformo-metanol-0.2 mol/L de ácido clorhídrico (4:2:2, V/V/V), con la fase superior como fase estacionaria y la fase inferior como fase móvil .

Métodos de Producción Industrial

La producción industrial de chelerythrina a menudo implica ingeniería metabólica de microorganismos como Saccharomyces cerevisiae. Al expresar heterólogamente enzimas de origen vegetal en la levadura, la chelerythrina se puede producir en cantidades significativas . Este método aprovecha la reprogramación genética y la optimización de la vía de biosíntesis desde (S)-reticulina .

Análisis De Reacciones Químicas

Tipos de Reacciones

La chelerythrina experimenta varias reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y otros peróxidos.

Reducción: Se pueden utilizar agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Los nucleófilos como aminas o tioles a menudo se emplean en reacciones de sustitución.

Productos Principales

Oxidación: Formación de ROS y otros derivados oxidados.

Reducción: Dihidrochelerythrina y otras formas reducidas.

Sustitución: Diversos derivados sustituidos con actividades biológicas alteradas.

Aplicaciones Científicas De Investigación

Anticancer Properties

Chelerythrine has been extensively studied for its anticancer potential. It exhibits cytotoxic effects on various cancer cell lines, making it a promising candidate for cancer therapy.

Case Studies

- A study highlighted that this compound effectively reduced tumor volumes in nude mice bearing head and neck squamous cell carcinoma xenografts, showing a mean tumor volume reduction from 370 mm³ in control groups to as low as 115 mm³ in treated groups .

- Another investigation found that this compound downregulated β-catenin, a key player in several cancers, and inhibited stem cell-like properties in lung cancer cells .

Anti-inflammatory Effects

This compound also exhibits significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Antibacterial Activity

The compound has demonstrated antibacterial properties against various pathogens, including antibiotic-resistant strains.

Toxicological Studies

- Research indicates that while this compound is cytotoxic to cancer cells, it also poses risks for non-cancerous cells due to its low selectivity . Ongoing studies are focused on developing analogs that enhance specificity towards cancer cells while minimizing toxicity.

Summary Table of Applications

| Application | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer | Induces apoptosis; inhibits protein kinase C | Significant tumor growth delay in xenograft models |

| Anti-inflammatory | Modulates Nrf2/NF-κB pathways | Reduces hyper-inflammatory responses; treats fibrosis |

| Antibacterial | Disrupts bacterial cell walls | Effective against resistant strains like Staphylococcus aureus |

Mecanismo De Acción

La chelerythrina ejerce sus efectos principalmente a través de la inhibición de la proteína quinasa C, lo que lleva a la interrupción de varios procesos celulares . También inhibe la Ca(2+)-ATPasa del retículo sarcoplásmico/endoplásmico, lo que da como resultado un desequilibrio de los iones de calcio y la inducción de la apoptosis . Además, la chelerythrina interrumpe las paredes celulares y las membranas bacterianas, lo que contribuye a su actividad antibacteriana .

Comparación Con Compuestos Similares

La chelerythrina es estructuralmente similar a otros alcaloides benzofenantridínicos como la sanguinarina, la isodecarina y la norchelerythrina . La chelerythrina es única en su potente inhibición de la proteína quinasa C y su amplio espectro de actividades biológicas . En comparación con la sanguinarina, la chelerythrina exhibe propiedades anticancerígenas y antibacterianas distintas .

Lista de Compuestos Similares

- Sanguinarina

- Isodecarina

- Norchelerythrina

Actividad Biológica

Chelerythrine is a benzophenanthridine alkaloid derived from the plant Chelidonium majus (greater celandine) and has garnered attention for its diverse biological activities, particularly in cancer therapy, inflammation modulation, and antiviral effects. This article compiles recent findings on the biological activities of this compound, including its mechanisms of action, efficacy in various disease models, and potential therapeutic applications.

This compound's biological activities are largely attributed to its role as a protein kinase C (PKC) inhibitor , which affects several signaling pathways involved in cell proliferation, apoptosis, and inflammation.

- Inhibition of Protein Kinase C : this compound selectively inhibits PKC-α and PKC-β, leading to reduced cell proliferation in various cancer cell lines, particularly triple-negative breast cancer (TNBC) cells. It has been shown to induce apoptosis through chromatin condensation and nuclear fragmentation in these cells .

- Regulation of Inflammatory Pathways : The compound modulates key inflammatory mediators by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This is achieved through the suppression of the p38 MAPK pathway and nuclear factor kappa B (NF-κB) signaling .

Antitumor Activity

This compound exhibits significant antitumor effects across various cancer types:

- Breast Cancer : In vitro studies indicate that this compound demonstrates selective cytotoxicity against TNBC cell lines with IC50 values ranging from 2.6 μM to 4.2 μM, while non-TNBC cell lines show resistance at concentrations exceeding 10 μM .

- Gastric Cancer : Recent research highlights this compound's ability to induce necroptosis in gastric cancer cells by increasing reactive oxygen species (ROS) levels and triggering endoplasmic reticulum stress. This mechanism positions this compound as a novel TXNRD1 inhibitor with promising anti-cancer properties .

Table 1: Summary of this compound's Antitumor Effects

Anti-inflammatory Properties

This compound's anti-inflammatory effects are significant, particularly in the context of respiratory diseases:

- Pulmonary Inflammation : Studies show that this compound can alleviate bleomycin-induced pulmonary fibrosis by activating the Nrf2/ARE signaling pathway, which enhances antioxidant defenses while suppressing fibrotic markers such as TGF-β and α-SMA .

- Regulation of COX-2 : this compound inhibits cyclooxygenase-2 (COX-2) expression, a key enzyme in the inflammatory response, thereby reducing prostaglandin E2 (PGE2) levels .

Antiviral Activity

Emerging evidence suggests that this compound possesses antiviral properties:

- COVID-19 : this compound has been identified as having moderate antiviral activity against SARS-CoV-2 by preventing viral replication through modulation of critical signaling pathways like NF-κB and p38 MAPK . Its dual action as an anti-inflammatory agent further supports its potential use in treating viral infections.

Case Studies

Several studies have provided insights into the therapeutic potential of this compound:

- Breast Cancer Xenograft Model : In vivo experiments using nude mice demonstrated that this compound significantly inhibited tumor growth when administered at doses of 5 mg/kg every few days. Tumor volumes were measured over time, showcasing the compound’s efficacy in reducing tumor size compared to control groups .

- Pulmonary Fibrosis Model : Research involving bleomycin-induced lung injury confirmed that this compound treatment led to marked reductions in inflammatory markers and improved lung function metrics, highlighting its therapeutic promise for fibrotic diseases .

Propiedades

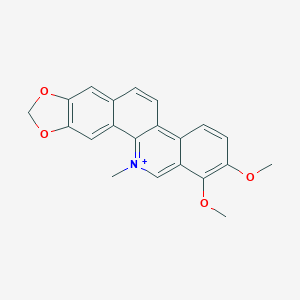

IUPAC Name |

1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18NO4/c1-22-10-16-13(6-7-17(23-2)21(16)24-3)14-5-4-12-8-18-19(26-11-25-18)9-15(12)20(14)22/h4-10H,11H2,1-3H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEJIEBFSOEYIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2C(=C3C=CC(=C(C3=C1)OC)OC)C=CC4=CC5=C(C=C42)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3895-92-9 (chloride), 478-03-5 (hydroxide) | |

| Record name | Chelerythrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034316159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20861211 | |

| Record name | Cheleritrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34316-15-9 | |

| Record name | Chelerythrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34316-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chelerythrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034316159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chelerythrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17024 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cheleritrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dimethoxy-12-methyl[1,3]benzodioxolo[5,6-c]phenanthridinium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHELERYTHRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3B045W6X0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Chelerythrine is a potent and selective inhibitor of protein kinase C (PKC), particularly group A and group B isoforms. [] It competes for the conserved catalytic sites of PKC, inhibiting its activity in an ATP-independent manner. [, , , ] this compound has been shown to:

- Induce apoptosis: By inhibiting PKC, this compound can trigger apoptosis through multiple pathways, including activation of neutral sphingomyelinase, accumulation of ceramide, and depletion of sphingomyelin. [1, 12, 24-26] It can also induce apoptosis independently of Bax/Bak, essential regulators of apoptosis signaling, via a mechanism involving cyclosporine A-sensitive mitochondrial membrane permeability. []

- Inhibit BclXL function: this compound disrupts the binding of BclXL to the Bak BH3 domain, displacing pro-apoptotic proteins like Bax and triggering the mitochondrial apoptotic pathway. []

- Increase Na-K-ATPase activity: By inhibiting PKC, this compound can increase the activity of Na-K-ATPase, reducing intracellular sodium overload during ischemia and offering cardioprotection. []

- Stabilize G-quadruplexes: this compound binds to and stabilizes G-quadruplex DNA structures, particularly those found in the promoter region of the c-MYC oncogene (Pu27) and the human telomeric region. This interaction has potential implications for cancer therapy by regulating gene expression and telomerase activity. [, ]

- Inhibit Thioredoxin Reductase 1 (TXNRD1): this compound binds primarily to the Sec498 residue of TXNRD1, inhibiting its activity and leading to elevated cellular reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress. This ultimately triggers necroptosis in gastric cancer cells, highlighting its potential as an anti-cancer agent. []

ANone:

- Spectroscopic Data: Detailed spectroscopic data, including 1H NMR and 13C NMR, can be found in the literature. [] Notably, the UV and fluorescence spectra of this compound are sensitive to its environment, particularly its interaction with DNA and proteins. [, ]

A: this compound is not known to possess intrinsic catalytic properties. Its primary mode of action involves binding to and inhibiting the activity of specific proteins, primarily PKC. [, , , ] Therefore, it's not typically employed as a catalyst in chemical reactions.

ANone: Yes, computational studies have provided valuable insights into this compound's interactions with biomolecules:

- Molecular docking: Docking studies have been used to predict the binding mode and affinity of this compound to various targets, such as G-quadruplex DNA structures [, ] and lysozyme. [] These studies help to understand the structural basis of its activity and guide the design of more potent and selective analogs.

- Molecular dynamics (MD) simulations: MD simulations have been employed to study the conformational dynamics of this compound-target complexes, providing information about the stability of the interaction and potential conformational changes induced by the binding. [, , ]

ANone: The SAR of this compound and related benzophenanthridine alkaloids is an active area of research.

- Methoxy group position: The position of methoxy groups on the this compound skeleton significantly influences its binding affinity and selectivity toward G-quadruplex DNA. [] For instance, the 12-methoxy analog shows enhanced binding compared to other analogs with different methoxy substitutions.

- Cationic vs. neutral form: While both the iminium (cationic) and alkanolamine (neutral) forms of this compound bind to lysozyme, the alkanolamine form exhibits higher affinity, suggesting that the neutral form might be more favorable for interacting with certain targets. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.